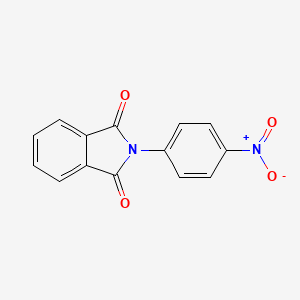

N-(4-nitrophenyl)phthalimide

概要

説明

N-(4-nitrophenyl)phthalimide is an organic compound that belongs to the class of phthalimides. It is characterized by the presence of a nitro group attached to the para position of the phenyl ring, which is further connected to the phthalimide moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions: N-(4-nitrophenyl)phthalimide can be synthesized through various methods. One common approach involves the reaction of phthalic anhydride with 4-nitroaniline in the presence of a dehydrating agent such as acetic anhydride. The reaction typically proceeds under reflux conditions, yielding the desired product with high purity .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal by-products. The scalability of the process makes it suitable for commercial applications .

化学反応の分析

Types of Reactions: N-(4-nitrophenyl)phthalimide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Reduction: N-(4-aminophenyl)phthalimide.

Substitution: Various substituted phthalimides depending on the nucleophile used.

Oxidation: Oxidized derivatives of the phthalimide ring.

科学的研究の応用

Chemical Properties and Structure

N-(4-nitrophenyl)phthalimide has the molecular formula and a molecular weight of 268.22 g/mol. It features a nitro group at the para position of the phenyl ring, which is connected to the phthalimide moiety. This unique structure contributes to its reactivity and biological activity, making it a valuable compound in research applications.

Organic Synthesis

This compound serves as a building block in organic synthesis. It is utilized for the preparation of more complex molecules, including various substituted phthalimides. Its ability to undergo reduction and substitution reactions allows for the synthesis of derivatives with tailored properties for specific applications .

Research has shown that this compound exhibits potential as a hypolipidemic agent, which may help in reducing cholesterol and triglyceride levels in vivo. Studies suggest that it may inhibit key enzymes involved in lipid metabolism, thereby influencing biochemical pathways related to lipogenesis and lipolysis .

- Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of various phthalimide derivatives against cancer cell lines such as HeLa (cervical), HepG2 (liver), and 4T1 (breast). The results indicated that certain derivatives, including those based on this compound, showed moderate cytotoxic effects, particularly against the HepG2 cell line .

Medicinal Chemistry

This compound has been explored for its therapeutic effects in reducing inflammation. Its anti-inflammatory properties make it a candidate for further investigation in drug development aimed at treating conditions associated with chronic inflammation.

Material Science

In material science, this compound is used in the production of dyes and polymers due to its stability and reactivity. Its electrochemical properties have been studied for potential applications in electronic materials .

作用機序

The mechanism of action of N-(4-nitrophenyl)phthalimide involves its interaction with biological targets, leading to its hypolipidemic and anti-inflammatory effects. The compound is believed to modulate lipid metabolism pathways, resulting in reduced cholesterol and triglyceride levels. Additionally, it exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .

類似化合物との比較

- N-phenylphthalimide

- N-(2-nitrophenyl)phthalimide

- N-(3-nitrophenyl)phthalimide

- N-(4-bromophenyl)phthalimide

- N-(4-amidaphenyl)phthalimide

- N-(4-methylthiophenyl)phthalimide

- N-(4-chlorophenyl)phthalimide

Comparison: N-(4-nitrophenyl)phthalimide is unique due to the presence of the nitro group at the para position, which significantly influences its chemical reactivity and biological activity. Compared to other similar compounds, it exhibits enhanced hypolipidemic and anti-inflammatory properties, making it a promising candidate for therapeutic applications .

生物活性

N-(4-nitrophenyl)phthalimide is a derivative of phthalimide that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, focusing on its antiproliferative effects, enzyme inhibition properties, and potential mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the presence of a nitrophenyl group attached to the phthalimide core structure. The chemical formula is , with a molecular weight of approximately 241.22 g/mol. The presence of the nitro group significantly influences its biological activity, affecting both solubility and reactivity.

Overview of Studies

Numerous studies have evaluated the antiproliferative effects of phthalimide derivatives, including this compound. A notable study investigated the antiproliferative activity against various cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and 4T1 (breast cancer). The results indicated that certain phthalimide derivatives exhibited significant cytotoxicity, with some compounds selectively inhibiting cancer cell proliferation while sparing normal fibroblast cells (3T3) .

Results Summary

| Compound | Cell Line | % Inhibition | Selectivity (3T3) |

|---|---|---|---|

| E1 | HeLa | 40% | Yes |

| E11 | HeLa | 40% | Yes |

| C7 | HeLa | 36.33% | Yes |

| C8 | HeLa | 40.21% | Yes |

| H1 | 4T1 | 50.43% | Low |

The study found that this compound derivatives showed varying degrees of efficacy against these cancer cell lines, with some demonstrating selective inhibition patterns .

α-Glucosidase Inhibition

Research has shown that this compound derivatives can act as inhibitors of α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. One study synthesized a series of phthalimide derivatives and tested their inhibitory activities against α-glucosidase . The findings revealed that while some derivatives were inactive, modifications such as methyl substitution significantly enhanced their inhibitory potency.

Results Summary

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 11l (methyl-substituted) | 90 | Potent |

| N-(2,4-dinitrophenyl) | >100 | Inactive |

The results suggest that structural modifications can lead to increased biological activity, indicating a potential pathway for drug development targeting glucose metabolism .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the mechanisms by which this compound derivatives exert their biological effects. These studies focus on interactions with key enzymes such as DNA methyltransferase (DNMT1), which plays a crucial role in gene regulation and cancer progression. The docking results indicated strong non-covalent interactions between the phthalimide derivatives and the active site residues of DNMT1, suggesting that these compounds may inhibit DNA methylation processes .

Case Study: Anticancer Effects

A detailed investigation into the anticancer effects of this compound was performed using in vitro assays on HeLa and HepG2 cell lines. The study reported significant reductions in cell viability following treatment with various concentrations of this compound derivatives, with selectivity observed towards cancer cells over normal cells .

特性

IUPAC Name |

2-(4-nitrophenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c17-13-11-3-1-2-4-12(11)14(18)15(13)9-5-7-10(8-6-9)16(19)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBJJKVNDZUAGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185494 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31604-39-4 | |

| Record name | 2-(4-Nitrophenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31604-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031604394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 31604-39-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-ISOINDOLE-1,3(2H)-DIONE, 2-(4-NITROPHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJN47DN89K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there any analytical methods mentioned in the research used to study the formation of N-(4-nitrophenyl)phthalimide?

A2: While specific analytical techniques aren't detailed in the abstract, the research mentions observing the reaction kinetics via pseudo-first-order rate constants (k(obs)). [] This suggests the use of techniques like UV-Vis spectrophotometry, which can monitor the change in absorbance over time as N-(4'-nitrophenyl)phthalamic acid converts to this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。